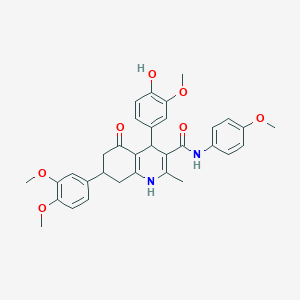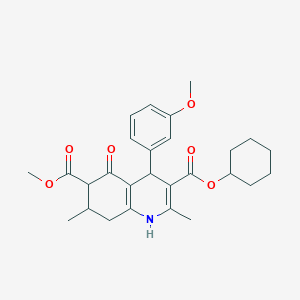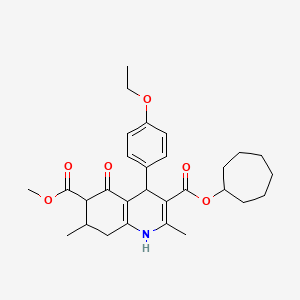![molecular formula C28H27F3N4O3 B11442083 N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-9-[4-(trifluoromethyl)phenyl]-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11442083.png)
N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-9-[4-(trifluoromethyl)phenyl]-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoromethylphenyl group, and a pyrazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Ethoxyphenyl and Trifluoromethylphenyl Groups: These groups are introduced through substitution reactions. The ethoxyphenyl group can be introduced via an etherification reaction, while the trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This step typically requires the use of coupling reagents and specific reaction conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. Reaction conditions often involve solvents like ethanol or tetrahydrofuran and specific temperatures.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles. Reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with modified functional groups.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly in the areas of cancer therapy and anti-inflammatory treatments.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial applications, including the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Specific Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: It may inhibit specific enzymes involved in critical biological pathways, leading to altered cellular functions.
Modulation of Gene Expression: The compound may modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
- N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
Uniqueness
N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to the presence of the ethoxyphenyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its binding affinity to molecular targets, its reactivity in chemical reactions, and its overall biological activity.
Properties
Molecular Formula |
C28H27F3N4O3 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-9-[4-(trifluoromethyl)phenyl]-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C28H27F3N4O3/c1-4-38-19-11-9-18(10-12-19)33-26(37)20-15-32-35-24(16-5-7-17(8-6-16)28(29,30)31)23-21(34-25(20)35)13-27(2,3)14-22(23)36/h5-12,15,24,34H,4,13-14H2,1-3H3,(H,33,37) |
InChI Key |
MGNWFFFTGIBYOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)C(F)(F)F)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(5-bromo-2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442008.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11442020.png)
![2-Methyl-1-(3-methylphenyl)-4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazine](/img/structure/B11442027.png)


![2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11442039.png)
![2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11442046.png)


![4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11442066.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11442075.png)
![Dimethyl 2-({[4-(3-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11442086.png)
![4-methyl-2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11442090.png)
